molecular formula C25H48N6O6 B141183 Isoleucyl-lysyl-valyl-alanyl-valine CAS No. 131167-89-0

Isoleucyl-lysyl-valyl-alanyl-valine

Cat. No. B141183
M. Wt: 528.7 g/mol
InChI Key: XQQUSYWGKLRJRA-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Isoleucyl-lysyl-valyl-alanyl-valine” is a peptide sequence with the molecular formula C25H48N6O6 . It is also known by its condensed IUPAC name, H-Ile-Lys-Val-Ala-Val-OH . This sequence is one of the most potent active sites of laminin-1 and has been shown to promote cell adhesion, neurite outgrowth, and tumor growth .


Synthesis Analysis

The “Isoleucyl-lysyl-valyl-alanyl-valine” peptides can be synthesized by the solid-phase method . This method allows for the production of peptides in a controlled and efficient manner.


Molecular Structure Analysis

The molecular weight of “Isoleucyl-lysyl-valyl-alanyl-valine” is 528.7 g/mol . Its structure includes various functional groups that contribute to its biological activity. The InChI (International Chemical Identifier) of the compound is InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 .


Physical And Chemical Properties Analysis

“Isoleucyl-lysyl-valyl-alanyl-valine” is a compound with the molecular formula C25H48N6O6 and a molecular weight of 528.7 g/mol . Its IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-6-amino-2-[[ (2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid .

Relevant Papers

Several papers have been published on “Isoleucyl-lysyl-valyl-alanyl-valine”, including studies on its role in regulating ERK1/2 and Akt signaling pathways in BMMSC population growth and proliferation , and its potential use in neural tissue engineering in traumatic brain injury .

Scientific Research Applications

Amino Acid Selectivity and Synthesis

Research by Jakubowski (2000) highlights the role of amino acids like isoleucine, valine, and lysine in nonribosomal peptide synthesis, drawing parallels with tRNA's role in ribosomal protein synthesis. The study shows that isoleucyl-tRNA synthetase can aminoacylate CoA-SH with various amino acids, including valine and isoleucine, demonstrating the relaxed amino acid selectivity of nonribosomal peptide synthetases. This suggests a potential application in the synthesis of diverse peptides, including those with isoleucyl-lysyl-valyl-alanyl-valine sequences (Jakubowski, 2000).

Binding Studies and Enzyme Specificity

Flossdorf and Kula (1973) explored the binding of amino acids to isoleucyl-tRNA synthetase from Escherichia coli, emphasizing the enzyme's specificity and how it interacts with various amino acids like isoleucine, valine, and alanine. This research can be vital in understanding how isoleucyl-lysyl-valyl-alanyl-valine might interact with similar enzymes and its potential implications in protein synthesis and enzymology (Flossdorf & Kula, 1973).

Peptide Backbone Conformations

Eker et al. (2004) investigated the preferred peptide backbone conformations in the unfolded state of alanine-based tripeptides. Understanding the conformational preferences of amino acids like lysine, valine, and alanine can provide insights into the structural aspects of peptides containing isoleucyl-lysyl-valyl-alanyl-valine. This can aid in the design and application of such peptides in various scientific fields, including structural biology and materials science (Eker et al., 2004).

Tripeptide Structures in Aqueous Solutions

Eker et al. (2002) also analyzed tripeptides in water, focusing on their structural stability. The study of peptides like lysyl-lysyl-lysine can be extrapolated to understand the behavior of isoleucyl-lysyl-valyl-alanyl-valine in aqueous environments, relevant in biochemical and pharmaceutical research (Eker et al., 2002).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQUSYWGKLRJRA-RABCQHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927101
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoleucyl-lysyl-valyl-alanyl-valine

CAS RN

131167-89-0
Record name Isoleucyl-lysyl-valyl-alanyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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